Ethyl 4-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the bromination of benzothiadiazole under nitrogen protection using N-bromosuccinimide in concentrated sulfuric acid at 60°C . The resulting intermediate is then subjected to further reactions to introduce the piperidine and piperazine moieties, followed by esterification to form the final ethyl ester compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as alkyl halides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets through its benzothiadiazole moiety. This interaction can lead to charge-transfer reactions and the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a fluorescent probe or therapeutic agent .
Comparison with Similar Compounds
ETHYL 4-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole (BT): A simpler compound that serves as a core structure for many derivatives used in electronic materials.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as an intermediate in the synthesis of more complex benzothiadiazole derivatives.
1,2,3-Benzothiadiazine 1,1-dioxide: Another derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C19H25N5O5S2 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 4-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N5O5S2/c1-2-29-19(26)23-12-10-22(11-13-23)18(25)14-6-8-24(9-7-14)31(27,28)16-5-3-4-15-17(16)21-30-20-15/h3-5,14H,2,6-13H2,1H3 |
InChI Key |
IVYRDBWJORVAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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